molecular formula C12H16N2O3 B13689176 1-(3-Nitrophenyl)piperidine-4-methanol

1-(3-Nitrophenyl)piperidine-4-methanol

Cat. No.: B13689176
M. Wt: 236.27 g/mol
InChI Key: QFAUWIRKROYCPI-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)piperidine-4-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring, along with a methanol group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)piperidine-4-methanol typically involves the reaction of 3-nitrobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functionalization reactions. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1-(3-Nitrophenyl)piperidine-4-methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Nitrophenyl)piperidine-4-methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)piperidine-4-methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in various biochemical reactions, and the piperidine ring can interact with biological receptors. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(3-Nitrophenyl)piperidine-4-methanol can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)piperidine-4-methanol: Similar structure but with the nitro group in the para position.

    1-(3-Aminophenyl)piperidine-4-methanol: Formed by the reduction of the nitro group to an amino group.

    1-(3-Chlorophenyl)piperidine-4-methanol: Contains a chloro group instead of a nitro group

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[1-(3-nitrophenyl)piperidin-4-yl]methanol

InChI

InChI=1S/C12H16N2O3/c15-9-10-4-6-13(7-5-10)11-2-1-3-12(8-11)14(16)17/h1-3,8,10,15H,4-7,9H2

InChI Key

QFAUWIRKROYCPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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